2-Methyl-6-(1-methyl-1H-imidazol-5-yl)piperazine
Description
2-Methyl-6-(1-methyl-1H-imidazol-5-yl)piperazine is a heterocyclic compound featuring a piperazine core substituted with a methyl group at position 2 and a 1-methylimidazole moiety at position 5. This structure combines the conformational flexibility of the piperazine ring with the aromatic and hydrogen-bonding capabilities of the imidazole group, making it a promising scaffold for pharmacological applications.
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-methyl-6-(3-methylimidazol-4-yl)piperazine |
InChI |
InChI=1S/C9H16N4/c1-7-3-10-4-8(12-7)9-5-11-6-13(9)2/h5-8,10,12H,3-4H2,1-2H3 |
InChI Key |
QPVWNPOSWGVIPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC(N1)C2=CN=CN2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(1-methyl-1H-imidazol-5-yl)piperazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylpiperazine with 1-methylimidazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(1-methyl-1H-imidazol-5-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the piperazine ring.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
2-Methyl-6-(1-methyl-1H-imidazol-5-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(1-methyl-1H-imidazol-5-yl)piperazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Imidazole-Piperazine Hybrids :
- Compound 8 (1-(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(pyridin-2-yl)piperazine): Features a nitroimidazole and pyridine substituent. The benzyl and nitro groups enhance steric bulk and electronic effects, influencing receptor binding and metabolic stability compared to the simpler methyl-imidazole substituent in the target compound .
- EMTPP (1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine): Contains a trifluoromethylpyridine group and an ethyl-substituted imidazole. The ethyl group contributes to mechanism-based cytochrome P450 2D6 inactivation, suggesting that alkyl substituents on imidazole can modulate metabolic pathways .
- Piperazine-Linked Coumarins: Compounds 3d, 5d, 9d, 10d: These coumarin-piperazine derivatives exhibit subnanomolar 5-HT1A receptor affinity. The three-carbon linker and acetyl group on the coumarin ring are critical for activity, highlighting the importance of spacer length and hydrogen-bond acceptors—features absent in the target compound .
Pharmacological Activity
- Receptor Selectivity: Piperazine derivatives with ortho/meta/para-substituted phenyl groups () show enhanced 5-HT1A affinity. Morpholine vs. Piperazine: Replacing piperazine with morpholine in coumarin derivatives () decreases 5-HT1A affinity by ~100-fold, underscoring the piperazine ring’s critical role in receptor engagement .
Metabolic Stability
- Piperazine as a Metabolic Hotspot: Piperazine derivatives in undergo deethylation or oxidation, leading to rapid clearance. EMTPP Metabolism: EMTPP’s ethyl group forms reactive intermediates that adduct to P450 2D6, causing inactivation. The target compound’s methyl group likely reduces such reactivity, suggesting a safer metabolic profile .
Data Tables
Table 2: Pharmacological and Metabolic Properties
Q & A
Q. What strategies can mitigate byproduct formation during the alkylation of piperazine intermediates?
- Methodological Answer :
- Protecting groups : Use Boc or Fmoc to block reactive amines during alkylation, followed by deprotection with TFA or piperidine .
- Phase-transfer catalysis : Employ TEBA (triethylbenzylammonium chloride) to enhance reaction efficiency in biphasic systems .
- Temperature control : Optimize reflux conditions to minimize thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
